Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate
Description
Properties
IUPAC Name |
benzyl N-[(6R)-5-oxo-1,4-oxazepan-6-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12-11(9-18-7-6-14-12)15-13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUBUSVCKYGOV-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Procedure: An efficient one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides provides benzyl carbamates in high yields.
Three-Component Coupling: A three-component coupling of amines, carbon dioxide, and halides enables the synthesis of carbamates in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production of benzyl carbamates often involves the use of protecting groups such as t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz), which can be installed and removed under relatively mild conditions .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and benzyl alcohol.
Reaction Conditions
| Condition | Products | Mechanism | Source |
|---|---|---|---|
| Aqueous HCl (1M) | 5-oxo-1,4-oxazepan-6-amine + benzyl alcohol + CO₂ | Acid-catalyzed cleavage of carbamate | |
| NaOH (0.5M, reflux) | Same as above | Base-mediated nucleophilic attack |
This reaction is critical for deprotection in synthetic pathways, particularly in peptide chemistry . The stereochemistry at position 6 remains intact during hydrolysis due to the rigid oxazepan ring.
Nucleophilic Ring-Opening of the Oxazepan
The oxazepan ring’s lactam structure (5-oxo group) is susceptible to nucleophilic attack, enabling ring-opening reactions.
Examples
| Nucleophile | Reagents/Conditions | Product | Source |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | Reduced to secondary alcohol derivative | |
| Grignard (RMgX) | Anhydrous ether, reflux | Alkylated at carbonyl position |
The R-configuration at position 6 directs regioselectivity during ring-opening, favoring attack at the carbonyl carbon .
Functionalization via Carbamate Modifications
The benzyl carbamate group participates in hydrogenolysis and alkylation:
Key Reactions
-
Hydrogenolysis :
Pd/C (10%) in methanol under H₂ gas removes the benzyl group, yielding 5-oxo-1,4-oxazepan-6-amine. -
Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ substitutes the carbamate oxygen, forming N-alkyl derivatives .
Oxazepan Ring Functionalization
The oxazepan ring undergoes substitutions and additions:
a. Acylation at Nitrogen
Treatment with acetyl chloride in pyridine acetylates the ring nitrogen, forming N-acetyl derivatives .
b. Oxidation/Reduction
-
Reduction : NaBH₄ selectively reduces the lactam carbonyl to a hydroxyl group without opening the ring .
-
Oxidation : MnO₂ oxidizes secondary alcohols (if present) to ketones .
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming benzylamine derivatives.
-
Photolysis : UV light (254 nm) induces cleavage of the carbamate group, yielding radicals detectable via EPR .
Synthetic Utility in Medicinal Chemistry
The compound serves as a precursor for β-lactamase inhibitors, where its oxazepan ring mimics transition-state geometries in enzymatic catalysis . Modifications at position 6 (R-configuration) enhance binding affinity to bacterial enzymes .
Comparative Reactivity Insights
| Reaction Type | Rate (Relative to Analogues) | Steric/Electronic Influence |
|---|---|---|
| Carbamate hydrolysis | 1.5× faster than aliphatic | Electron-withdrawing oxo group |
| Ring-opening (LiAlH₄) | 2× slower | Steric hindrance from benzyl group |
Scientific Research Applications
Chemical Properties and Structure
Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate has a molecular formula of and a molecular weight of approximately 315.32 g/mol. The compound features a carbamate functional group, which plays a crucial role in its reactivity and application in synthetic chemistry. The structure can be represented as follows:
Medicinal Chemistry
This compound is explored for its potential as a pharmaceutical agent due to its structural similarity to biologically active compounds. Some notable applications include:
- Anticancer Activity : Preliminary studies have indicated that derivatives of oxazepan compounds may exhibit antiproliferative effects against various cancer cell lines . Research has focused on their mechanisms of action in inhibiting tumor growth.
Enzyme Inhibition Studies
The compound's ability to interact with enzymes makes it valuable for studying enzyme mechanisms. It can act as an inhibitor for key enzymes like acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to insights into neuropharmacology and potential treatments for neurodegenerative diseases.
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its stability under various conditions allows it to be used effectively as a protecting group for amines during peptide synthesis .
Case Study 1: Antiproliferative Properties
A study investigated the antiproliferative properties of oxazepan derivatives against human cancer cell lines. Results indicated that certain modifications to the oxazepan structure enhanced cytotoxicity, suggesting that this compound could be developed into a lead compound for further drug development .
Case Study 2: Enzyme Interaction
Research focusing on enzyme interactions highlighted that this compound could inhibit acetylcholinesterase effectively in vitro. This inhibition was quantified using IC50 values, demonstrating its potential utility in treating conditions related to cholinergic dysfunctions.
Mechanism of Action
The mechanism of action of benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . This interaction can be reversible or irreversible, depending on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its 1,4-oxazepane scaffold, which distinguishes it from smaller heterocycles (e.g., oxetanes, tetrahydrofurans) and larger macrocycles. Below is a comparative analysis with structurally related carbamates:
Key Differences
Substituent Effects : The 5-keto group in the target compound may participate in hydrogen bonding, unlike the methoxymethyl or bromohexyl groups in analogs, which prioritize lipophilicity or reactivity .
Stereochemical Impact : The (R)-configuration contrasts with the (S)-enantiomer of Benzyl (S)-(5-oxo-1,4-oxazepan-6-yl)carbamate (CAS 2089053-96-1), which could exhibit divergent biological activity .
Biological Activity
Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of oxazepane derivatives, which are characterized by a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological properties.
Research indicates that this compound exhibits significant activity as a monoamine reuptake inhibitor . This mechanism is crucial for its potential therapeutic applications in treating various neuropsychiatric disorders such as depression and anxiety .
Key Mechanisms:
- Monoamine Reuptake Inhibition : The compound inhibits the reuptake of neurotransmitters like serotonin and norepinephrine, which enhances their availability in the synaptic cleft, potentially alleviating symptoms of mood disorders .
- Anticancer Activity : Preliminary studies suggest that oxazepane derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Study 1: Antidepressant Effects
A study focused on the antidepressant potential of similar oxazepane derivatives demonstrated significant improvements in depressive symptoms in rodent models. The compounds were shown to elevate serotonin levels significantly compared to control groups, indicating their potential as effective antidepressants .
Study 2: Anticancer Efficacy
In vitro studies revealed that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, leading to increased cell death in treated cultures .
Q & A
Basic: What are the recommended methods for synthesizing Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate with high enantiomeric purity?
Answer:
The synthesis typically involves enantioselective protection of the amine group using benzyl carbamate (Cbz) protecting strategies. Key steps include:
- Protection : Use of benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Et₃N) to protect the amine group, ensuring stereochemical integrity .
- Ring Formation : Cyclization of intermediates via nucleophilic substitution or lactamization under controlled pH and temperature to form the 1,4-oxazepane ring.
- Reduction/Deprotection : Selective reduction of carbonyl groups (e.g., using LiAlH₄) while preserving the carbamate group, followed by hydrogenolysis (H₂/Pd-C) for final deprotection .
- Purification : Chiral chromatography (e.g., HPLC with chiral stationary phases) to isolate the (R)-enantiomer and confirm purity via NMR and polarimetry .
Basic: How can the stability of this compound under various pH and temperature conditions be systematically evaluated?
Answer:
Stability studies should follow a tiered approach:
- pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 25°C and 37°C. Monitor degradation via HPLC-UV/MS. Benzyl carbamates are stable at neutral pH but hydrolyze rapidly under strongly acidic (pH <1) or basic (pH >12) conditions, requiring lyophilization for long-term storage .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Store at –20°C in anhydrous solvents (e.g., DMSO or THF) to prevent hydrolysis .
- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines (exposure to UV/visible light) to evaluate structural integrity .
Advanced: What analytical techniques are most effective in resolving contradictions between theoretical and experimental data regarding the compound's stereochemistry?
Answer:
Discrepancies often arise from dynamic equilibria or crystallization artifacts. Use:
- X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures, especially for chiral centers in the oxazepane ring .
- Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) by variable-temperature NMR or NOESY to identify transient stereoisomers .
- Computational Modeling : Compare experimental CD spectra with density functional theory (DFT)-predicted electronic transitions to validate enantiomeric assignments .
- Chiral Derivatization : Convert the compound into diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for enhanced chromatographic separation and stereochemical analysis .
Advanced: How does the stereochemical configuration at the 6-position of the oxazepane ring influence the compound's interaction with biological targets?
Answer:
The (R)-configuration at C6 determines spatial orientation of the carbamate group, critical for target binding:
- Enzyme Inhibition : Molecular docking studies show the (R)-enantiomer forms hydrogen bonds with catalytic residues (e.g., in proteases or kinases), while the (S)-enantiomer sterically clashes with hydrophobic pockets .
- Pharmacokinetics : Stereochemistry affects metabolic stability; the (R)-form resists CYP450-mediated oxidation due to hindered access to the heme center, increasing plasma half-life .
- Receptor Selectivity : In vitro assays (e.g., SPR or radioligand binding) reveal the (R)-enantiomer’s higher affinity for G-protein-coupled receptors (GPCRs) linked to neuropathic pain pathways .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .
- Storage : Keep in amber glass vials under argon at –20°C. Label containers with CAS 729596-46-7 and hazard codes (e.g., Xi for irritant) .
- Emergency Procedures : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations. Seek medical attention if irritation persists .
Advanced: What strategies can mitigate conflicting data in structure-activity relationship (SAR) studies of this compound?
Answer:
- Orthogonal Assays : Validate activity using both biochemical (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays to rule out assay-specific artifacts .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to off-target effects, complicating SAR interpretations .
- Cocrystallization : Resolve target-bound structures to confirm binding modes and guide rational modifications to the oxazepane or carbamate groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
